molecular formula C10H7NO2 B8342928 (5-Hydroxybenzofur-7-yl)acetonitrile

(5-Hydroxybenzofur-7-yl)acetonitrile

Cat. No. B8342928
M. Wt: 173.17 g/mol
InChI Key: MSLZUTNGGIKSJZ-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Dissolve [5-(tetrahydropyran-2-yloxy)benzofur-7-yl]acetonitrile (3.89 g, 0.015 mol) in methanol (100 mL) and add para-toluene sulfonic acid monohydrate (0.288 g, 0.1 equivalent). After 20 minutes extract with ethyl acetate against water, then wash with brine. Concentration in vacuo affords 2.5 g (95.5%) of the title compound as an off-white solid. HRMS(m/z): Calcd 173.0465 Found 173.0477.
Name
[5-(tetrahydropyran-2-yloxy)benzofur-7-yl]acetonitrile
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.288 g
Type
reactant
Reaction Step Two
Yield
95.5%

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][C:8]1[CH:9]=[C:10]([CH2:17][C:18]#[N:19])[C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[OH:7][C:8]1[CH:9]=[C:10]([CH2:17][C:18]#[N:19])[C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1 |f:1.2|

Inputs

Step One
Name
[5-(tetrahydropyran-2-yloxy)benzofur-7-yl]acetonitrile
Quantity
3.89 g
Type
reactant
Smiles
O1C(CCCC1)OC=1C=C(C2=C(C=CO2)C1)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.288 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 20 minutes extract with ethyl acetate against water
Duration
20 min
WASH
Type
WASH
Details
wash with brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C2=C(C=CO2)C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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